4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbutanamide
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Overview
Description
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbutanamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbutanamide typically involves multiple steps, starting with the formation of the isoindolone core. One common approach is the condensation of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the phenylbutanamide moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbutanamide has been studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug development and therapeutic applications.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to modulate biological pathways makes it a valuable tool in the development of new drugs.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbutanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Uniqueness: 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-phenylbutanamide stands out due to its specific structural features and reactivity profile. Unlike its analogs, it contains the phenylbutanamide group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-16(19-13-7-2-1-3-8-13)11-6-12-20-17(22)14-9-4-5-10-15(14)18(20)23/h1-5,7-10H,6,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBMXNSRPOTXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26659159 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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